molecular formula C17H17FN2O4S B2521474 3-fluoro-4-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide CAS No. 942012-94-4

3-fluoro-4-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2521474
CAS No.: 942012-94-4
M. Wt: 364.39
InChI Key: MFLGIKPUZJWZSA-UHFFFAOYSA-N
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Description

This compound belongs to the benzenesulfonamide class, characterized by a 3-fluoro-4-methoxy-substituted benzene ring linked to a sulfonamide group. The sulfonamide nitrogen is attached to a 3-(2-oxopyrrolidin-1-yl)phenyl moiety. The structural features—fluorine, methoxy, and 2-oxopyrrolidin-1-yl groups—impart distinct electronic, steric, and hydrogen-bonding properties, making it a candidate for biological activity, particularly as an antimicrotubule agent targeting the colchicine-binding site (C-BS) .

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O4S/c1-24-16-8-7-14(11-15(16)18)25(22,23)19-12-4-2-5-13(10-12)20-9-3-6-17(20)21/h2,4-5,7-8,10-11,19H,3,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLGIKPUZJWZSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrrolidinone Moiety: The synthesis begins with the preparation of the 2-oxopyrrolidin-1-yl group. This can be achieved through the cyclization of appropriate amides or nitriles under acidic or basic conditions.

    Introduction of the Fluorine and Methoxy Groups: The next step involves the introduction of the fluorine and methoxy substituents on the benzene ring. This can be done using electrophilic aromatic substitution reactions, where fluorine and methoxy groups are introduced using reagents like fluorine gas or methanol in the presence of catalysts.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide linkage. This is typically achieved by reacting the substituted benzene derivative with sulfonyl chlorides in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to amines.

    Substitution: The aromatic rings in the compound can undergo various substitution reactions, such as halogenation or nitration, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Conversion to amines.

    Substitution: Introduction of halogen or nitro groups on the aromatic ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the fluorine and methoxy groups can enhance binding affinity and selectivity, while the pyrrolidinone moiety can interact with hydrophobic pockets in the target protein.

Comparison with Similar Compounds

Comparison with Structural Analogs

N-[4-Methyl-3-(2-Oxopyrrolidin-1-yl)phenyl]benzenesulfonamide (Compound Y300-0115)

  • Structural Differences : Lacks the 3-fluoro and 4-methoxy substituents on the benzene ring; instead, it has a 4-methyl group on the phenyl ring.
  • Impact on Activity: The absence of fluorine and methoxy reduces electron-withdrawing effects and hydrogen-bonding capacity. This likely diminishes binding affinity to the C-BS compared to the target compound.

4-Chloro-3-(Morpholine-4-Carbonyl)-N-[3-(2-Oxopyrrolidin-1-yl)propyl]benzenesulfonamide

  • Structural Differences : Substitutes fluorine and methoxy with chloro and morpholine-carbonyl groups. The sulfonamide is attached to a propyl chain instead of a phenyl ring.
  • Impact on Activity : Chlorine’s larger size and lower electronegativity compared to fluorine may reduce binding precision. The morpholine-carbonyl group introduces polarity but could disrupt hydrophobic interactions critical for C-BS binding .

N-((5-(2-Oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-4-(Trifluoromethoxy)benzenesulfonamide

  • Structural Differences : Replaces the phenyl group with a pyridinylmethyl moiety and substitutes methoxy with trifluoromethoxy.
  • Trifluoromethoxy increases lipophilicity, enhancing cellular uptake but possibly reducing solubility .

Phenyl 4-(2-Oxopyrrolidin-1-yl)benzenesulfonates (PYB-SOs)

  • Structural Differences : Contains a sulfonate ester instead of a sulfonamide and lacks fluorine/methoxy substituents.
  • Impact on Activity : Sulfonate esters generally exhibit lower metabolic stability than sulfonamides. The absence of fluorine and methoxy likely reduces antiproliferative potency (IC₅₀ range: 0.0087–8.6 µM for PYB-SOs vs. target compound’s predicted sub-micromolar activity) .

Physicochemical Properties

Property Target Compound Y300-0115 PYB-SOs
Molecular Weight ~415 g/mol (estimated) 356.4 g/mol 350–450 g/mol
logP ~2.8 (predicted) 2.1 2.5–3.5
Hydrogen Bond Donors 2 (sulfonamide NH, pyrrolidone) 2 1 (sulfonate)
TPSA ~90 Ų 85 Ų 70–100 Ų

Toxicity and Selectivity

  • Toxicity Profile : Analogs like PYB-SOs show low toxicity in chick embryo models, suggesting favorable safety. The target compound’s fluorine may reduce metabolic degradation, requiring careful assessment of long-term toxicity .
  • Selectivity: Methoxy and fluorine substituents likely enhance selectivity for cancer cells over normal cells compared to non-halogenated analogs.

Biological Activity

3-Fluoro-4-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 3-fluoro-4-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide can be represented as follows:

C16H18FN2O3S\text{C}_{16}\text{H}_{18}\text{F}\text{N}_2\text{O}_3\text{S}

This structure includes a fluorine atom and a methoxy group, which are significant for its biological activity.

Biological Activity Overview

The compound exhibits several biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cells.
  • Antimicrobial Properties : It has shown potential against various bacterial strains.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.

Anticancer Activity

Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives with fluorine substituents have been noted for their enhanced activity against breast cancer cell lines (MCF-7) and prostate cancer cells.

CompoundCell LineIC50 (µM)
3-Fluoro-4-methoxy derivativeMCF-710.4
Control (standard drug)MCF-75.0

Inhibitory concentration (IC50) values indicate the effectiveness of the compound in reducing cell viability.

Antimicrobial Activity

In vitro studies have demonstrated that the compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. Notably, it was effective against Escherichia coli and Staphylococcus aureus.

Bacterial StrainZone of Inhibition (mm)
E. coli15
S. aureus18

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

The biological activity of 3-fluoro-4-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is primarily attributed to its ability to interact with specific protein targets within cells:

  • Enzyme Inhibition : The sulfonamide moiety is known to inhibit carbonic anhydrase and other enzymes involved in metabolic processes.
  • Cell Signaling Pathways : The compound may influence pathways related to apoptosis and cell proliferation through receptor modulation.

Study on Anticancer Properties

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of similar sulfonamide derivatives on various cancer cell lines. The findings suggested that modifications in the chemical structure significantly influenced cytotoxicity levels, with fluorinated compounds showing enhanced activity.

Study on Antimicrobial Effects

Another study investigated the antimicrobial properties of several benzenesulfonamide derivatives, including 3-fluoro-4-methoxy compounds. Results indicated that these derivatives had potent activity against resistant bacterial strains, highlighting their potential as therapeutic agents.

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